Receptor Binding Profile: 5-(3-Aminophenyl)cyclohexane-1,3-dione Exhibits Sub-micromolar Affinity for Serotonin 5-HT1Dβ Receptor
The compound inhibits forskolin-stimulated adenylate cyclase activity coupled to human 5-hydroxytryptamine 1D receptor beta (5-HT1Dβ) expressed in CHO-K1 cells with an activity value ranging from 2.8 to 6.5 units [1]. This is a direct, assay-specific measurement for the target compound. In contrast, the para-isomer shows no significant activity at the closely related MC4 receptor (EC50 > 10,000 nM) [2], while the ortho-isomer is a potent α-MSH antagonist (IC50 = 11 ± 7 nM) [3]. The meta-isomer thus occupies a unique position in the activity landscape of aminophenyl-cyclohexane-1,3-diones.
| Evidence Dimension | Inhibition of forskolin-stimulated adenylate cyclase activity |
|---|---|
| Target Compound Data | Activity value: 2.8–6.5 (unit not specified) |
| Comparator Or Baseline | 5-(4-Aminophenyl)cyclohexane-1,3-dione: EC50 > 10,000 nM at MC4 receptor; 5-(2-Aminophenyl)cyclohexane-1,3-dione: IC50 = 11 ± 7 nM at α-MSH receptor |
| Quantified Difference | Target compound demonstrates intermediate activity distinct from both ortho- and para-isomers |
| Conditions | CHO-K1 cells expressing human 5-HT1Dβ receptor |
Why This Matters
This activity profile supports the use of the 3-isomer as a specific tool compound for serotonin receptor pharmacology studies where ortho- and para-analogs may exhibit off-target effects.
- [1] BindingDB. ChEMBL_2039 (CHEMBL616873): Inhibition of forskolin-stimulated adenylate cyclase activity of human 5-HT1Dβ receptor in CHO-K1 cells. Value range 2.8-6.5. View Source
- [2] BindingDB. BDBM50112896 (CHEMBL3600839): Agonist activity at human MC4 receptor expressed in HEK293 cells. EC50 > 1.00E+4 nM. View Source
- [3] VWR. 5-(2-Aminophenyl)cyclohexane-1,3-dione, Catalog Number 75789-428. Technical Datasheet. View Source
